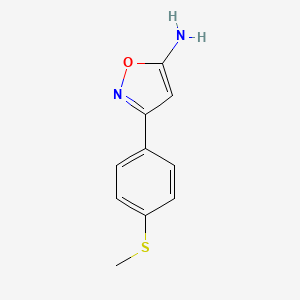

3-(4-(Methylthio)phenyl)isoxazol-5-amine

Description

Significance of Heterocyclic Compounds in Drug Discovery Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent one of the most significant and diverse families of organic compounds. ijnrd.org Their structural diversity and ability to engage in various biological interactions have made them a cornerstone of medicinal chemistry. Statistically, more than 85% of all biologically active chemical entities contain a heterocyclic scaffold, highlighting their central role in modern drug design. ijnrd.orgnih.gov These structures are prevalent in a vast number of natural products, including alkaloids and antibiotics, as well as in a multitude of synthetic pharmaceuticals.

The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. These properties are critical for modulating a drug candidate's biological activity and pharmacokinetic profile. nih.gov By altering characteristics like solubility, lipophilicity, polarity, and hydrogen bonding capacity, medicinal chemists can optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of therapeutic agents. nih.gov Consequently, heterocyclic compounds form the structural basis for drugs used to treat a wide spectrum of diseases, including cancer, microbial infections, inflammation, and various neurological disorders. numberanalytics.com

Overview of the Isoxazole (B147169) Nucleus as a Privileged Scaffold in Medicinal Chemistry

Among the vast array of heterocyclic systems, the isoxazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. nih.gov Isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. chemicalbook.comrsc.org This unique arrangement allows for multiple non-covalent interactions with biological receptors and enzymes. bohrium.com

The versatility of the isoxazole ring is demonstrated by its presence in numerous commercially successful drugs. The incorporation of this scaffold can contribute to enhanced therapeutic efficacy, reduced toxicity, and improved pharmacokinetic properties. bohrium.com Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.orgrsc.org

Table 1: Examples of Marketed Drugs Containing the Isoxazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Flucloxacillin | Antibiotic |

| Danazol | Endocrine Agent |

| Leflunomide | Immunosuppressant |

| Zonisamide | Anticonvulsant |

Source: nih.govwikipedia.org

Structural Features and Chemical Reactivity of Isoxazole Derivatives

The isoxazole ring is an electron-rich aromatic system, a feature conferred by its constituent oxygen and nitrogen heteroatoms. chemicalbook.comwikipedia.org A key characteristic of the isoxazole structure is the inherent weakness of the nitrogen-oxygen (N-O) bond. rsc.orgresearchgate.net This bond is susceptible to cleavage under specific chemical conditions, particularly in the presence of reducing agents or strong bases. researchgate.net

This reactivity is a significant advantage in synthetic chemistry, as the isoxazole ring can function as a "masked" or protected form of other functional groups. researchgate.net Cleavage of the ring can unmask difunctionalized compounds such as 1,3-dicarbonyls, enaminoketones, or γ-amino alcohols, making isoxazoles valuable and versatile synthetic intermediates. researchgate.net The aromatic nature of the ring allows it to undergo typical reactions like electrophilic and nucleophilic substitutions. chemicalbook.com Furthermore, the isoxazole ring can be sensitive to UV irradiation, which can induce photochemical rearrangement to the isomeric oxazole (B20620) ring via an azirine intermediate. wikipedia.org Common synthetic routes to the isoxazole core include the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. wikipedia.orgnih.gov

Table 2: Key Properties of the Isoxazole Ring

| Property | Description |

|---|---|

| Structure | Five-membered aromatic ring with one oxygen and one nitrogen atom at positions 1 and 2. |

| Aromaticity | Possesses aromatic character, influencing its stability and reactivity. |

| Key Reactivity | Contains a weak N-O bond susceptible to reductive or base-catalyzed ring cleavage. |

| Synthetic Utility | Serves as a versatile intermediate for synthesizing other complex molecules. researchgate.net |

Contextualizing 3-(4-(Methylthio)phenyl)isoxazol-5-amine within Isoxazole Research

The compound 3-(4-(methylthio)phenyl)isoxazol-5-amine is a specific derivative belonging to the broad class of 3,5-disubstituted isoxazoles. Its structure is characterized by three key components: the central isoxazole ring, a 4-(methylthio)phenyl group attached at the C3 position, and an amine group (-NH2) at the C5 position. Each of these components contributes to its chemical character and potential for investigation in medicinal chemistry.

Amino-substituted isoxazoles are a class of compounds known to exhibit a wide range of pharmacological activities, and their synthesis is of continuing interest to organic chemists. researchgate.netorganic-chemistry.org The amine group provides a reactive handle for further synthetic modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The phenyl ring at the C3 position provides a rigid scaffold that can be oriented within a biological target's binding pocket, while the methylthio (-SCH3) substituent offers a site for potential metabolic transformation (e.g., oxidation to sulfoxide (B87167) or sulfone) and can influence the compound's electronic properties and lipophilicity. The study of related structures, such as 3-substituted 5-methylthio-isoxazoles for anthelmintic activity, underscores the scientific interest in this substitution pattern. nih.gov

Research Focus and Scope for the Study of 3-(4-(Methylthio)phenyl)isoxazol-5-amine

The primary research focus for a novel chemical entity like 3-(4-(methylthio)phenyl)isoxazol-5-amine lies within the preclinical stages of drug discovery and development. The scope of study is typically centered on two main areas: its potential as a biologically active agent and its utility as a synthetic building block.

Exploration of Biological Activity: Given the diverse therapeutic applications of isoxazole derivatives, a primary goal is to screen the compound against a wide range of biological targets. This involves performing in vitro assays to assess its potential efficacy in various disease models.

Table 3: Potential Areas of Biological Investigation for Isoxazole Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Immunology, Rheumatology |

| Neuroprotective | Neurology |

| Antiviral | Infectious Diseases |

| Anthelmintic | Parasitology |

Application in Synthetic and Medicinal Chemistry: The compound serves as a scaffold for further chemical elaboration. Research would involve modifying the core structure to generate analogues and establish clear structure-activity relationships (SAR). For instance, the primary amine at the C5 position can be readily converted into amides, sulfonamides, ureas, or other functional groups to explore how these changes impact biological activity. Similarly, the methylthio group can be oxidized, and the phenyl ring can be further substituted to fine-tune the molecule's properties. This synthetic work is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

3-(4-methylsulfanylphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H10N2OS/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,11H2,1H3 |

InChI Key |

XOEYAWYALXHARV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Isoxazole Ring Systems and Derivatives

Classical Approaches to Isoxazole (B147169) Synthesis

The formation of the isoxazole ring can be achieved through several classical methods, primarily involving cycloaddition and cyclocondensation reactions. These strategies offer versatile routes to a wide array of substituted isoxazoles.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes/Alkenes)

One of the most effective and widely used methods for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. wikipedia.orgyoutube.comresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings with a high degree of regioselectivity and stereoselectivity. wikipedia.org

The general mechanism involves the [3+2] cycloaddition of the nitrile oxide, which acts as the 1,3-dipole, and an alkyne, which serves as the dipolarophile. youtube.com Nitrile oxides are typically unstable and are therefore generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitro compounds. maynoothuniversity.ie

For the synthesis of the 3-(4-(methylthio)phenyl)isoxazole core, this would involve the reaction of 4-(methylthio)benzonitrile (B1583463) oxide with a suitable alkyne. The nitrile oxide can be generated in situ from 4-(methylthio)benzaldehyde (B43086) oxime. The choice of alkyne determines the substitution at the 4 and 5 positions of the isoxazole ring. To obtain a 5-amino substituted isoxazole, an ynamine or a synthetic equivalent could be employed as the dipolarophile.

| Reactant 1 (1,3-Dipole Precursor) | Reactant 2 (Dipolarophile) | Product |

| 4-(Methylthio)benzaldehyde oxime | Alkyne | 3-(4-(Methylthio)phenyl)isoxazole |

Cyclocondensation Reactions

Cyclocondensation reactions provide another fundamental approach to the isoxazole ring system. A common strategy involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). organic-chemistry.org This method allows for the formation of isoxazoles with various substitution patterns, depending on the nature of the dicarbonyl starting material.

The reaction proceeds through the initial formation of a monoxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound.

To synthesize the 3-(4-(methylthio)phenyl)isoxazole scaffold via this route, a potential precursor would be a β-diketone bearing the 4-(methylthio)phenyl group, such as 1-(4-(methylthio)phenyl)-1,3-butanedione. Reaction of this diketone with hydroxylamine would lead to the formation of the desired 3-substituted isoxazole.

| Reactant 1 | Reactant 2 | Product |

| 1-(4-(Methylthio)phenyl)-1,3-butanedione | Hydroxylamine | 3-(4-(Methylthio)phenyl)-5-methylisoxazole |

Targeted Synthesis of 5-Aminoisoxazole Derivatives

The introduction of an amino group at the C-5 position of the isoxazole ring is a key step in the synthesis of the target compound. Several methods have been developed specifically for the preparation of 5-aminoisoxazole derivatives.

Synthesis via Thiocarbamoylcyanoacetates and Hydroxylamine

A convenient method for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net This approach provides a direct route to 5-aminoisoxazoles with various substituents at the 3-position. The reaction of aryl isothiocyanates with sodium ethylcyanoacetate yields the corresponding ethyl arylthiocarbamoylcyanoacetates. researchgate.net Subsequent treatment of these intermediates with hydroxylamine in ethanol (B145695) under reflux conditions affords the desired 5-aminoisoxazoles in good yields. researchgate.net

For the synthesis of 3-(4-(methylthio)phenyl)isoxazol-5-amine, the starting aryl isothiocyanate would be 4-(methylthio)phenyl isothiocyanate. The proposed reaction scheme is as follows:

| Starting Material | Intermediate | Final Product |

| 4-(Methylthio)phenyl isothiocyanate | Ethyl 2-cyano-3-(4-(methylthio)phenylamino)-3-thioxopropanoate | 3-(4-(Methylthio)phenylamino)isoxazol-5-amine |

Note: This method yields a 3-arylamino substituent, which would require further modification to achieve the target 3-aryl structure.

Multicomponent Reaction Strategies for 5-Aminoisoxazole Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of 5-aminoisoxazole derivatives. nih.gov

A notable example is the three-component reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. nih.gov This reaction can be carried out in environmentally friendly solvents like a deep eutectic solvent of glycerol (B35011) and potassium carbonate. nih.gov To synthesize a derivative related to the target compound, 4-(methylthio)benzaldehyde would be used as the aldehyde component. This reaction would yield 5-amino-3-(4-(methylthio)phenyl)isoxazole-4-carbonitrile. The nitrile group at the 4-position could then potentially be removed or transformed in a subsequent step.

| Aldehyde | Active Methylene (B1212753) Compound | Nitrogen Source | Product |

| 4-(Methylthio)benzaldehyde | Malononitrile | Hydroxylamine hydrochloride | 5-Amino-3-(4-(methylthio)phenyl)isoxazole-4-carbonitrile |

Reduction Reactions for Amino Group Introduction at C-5

An alternative strategy for introducing the amino group at the C-5 position involves the reduction of a 5-nitroisoxazole precursor. The nitro group can be readily reduced to an amino group using various reducing agents.

This two-step approach first requires the synthesis of the 3-(4-(methylthio)phenyl)-5-nitroisoxazole intermediate. This could potentially be achieved through the reaction of a suitable precursor with a nitrating agent or via a cycloaddition reaction employing a nitro-substituted dipolarophile. Once the 5-nitroisoxazole is obtained, it can be reduced to the corresponding 5-aminoisoxazole. A variety of reducing systems can be employed for this transformation, such as zinc in acetic acid or tin(II) chloride in ethanol.

| Precursor | Intermediate | Final Product |

| 3-(4-(Methylthio)phenyl)isoxazole | 3-(4-(Methylthio)phenyl)-5-nitroisoxazole | 3-(4-(Methylthio)phenyl)isoxazol-5-amine |

Introduction of Aryl and Sulfur-Containing Substituents

The targeted placement of aryl and sulfur-containing functional groups on the isoxazole core is crucial for modulating the pharmacological properties of the final compound. The synthesis of 3-(4-(methylthio)phenyl)isoxazol-5-amine requires specific strategies to introduce the 4-(methylthio)phenyl moiety at the 3-position of the isoxazole ring.

A primary strategy for incorporating the (methylthio)phenyl group into the isoxazole ring involves the use of a pre-functionalized precursor. The key intermediate for the synthesis of 3-(4-(methylthio)phenyl)isoxazol-5-amine is the β-ketonitrile, 3-(4-(methylthio)phenyl)-3-oxopropanenitrile . This compound is commercially available, which simplifies the synthetic route significantly.

A similar synthetic pathway is described in the patent literature for the preparation of related compounds, such as 3-(6-methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile, which further supports the viability of the Claisen condensation approach for synthesizing the necessary β-ketonitrile intermediate. wipo.int

A well-established and versatile method for the synthesis of the isoxazole ring is the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine. abap.co.in This reaction proceeds through a nucleophilic addition of hydroxylamine to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable isoxazole ring.

While this method is highly effective for the synthesis of a wide range of isoxazole derivatives, it is important to note that the reaction of a chalcone (B49325) with hydroxylamine typically yields 3,5-disubstituted isoxazoles where the substituents are determined by the groups attached to the chalcone backbone. For the synthesis of a 5-amino substituted isoxazole like 3-(4-(methylthio)phenyl)isoxazol-5-amine, a different synthetic approach starting from a β-ketonitrile is generally preferred. However, the chalcone route remains a cornerstone in isoxazole synthesis due to its simplicity and the ready availability of a wide variety of chalcone precursors.

Advanced Synthetic Techniques

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and rapid synthetic methodologies. These advanced techniques offer numerous advantages over traditional methods, including reduced reaction times, higher yields, and milder reaction conditions.

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including isoxazoles. These approaches aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous solvents, and improving energy efficiency.

Several green synthetic strategies have been reported for the synthesis of isoxazole derivatives. One notable approach involves the use of water as a solvent, which is a significant improvement over volatile and often toxic organic solvents. preprints.org For instance, the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones has been achieved through a multicomponent reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in an aqueous medium. nih.govrsc.org

Furthermore, the use of agro-waste-derived catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), has been demonstrated to be an effective and eco-friendly alternative to conventional catalysts. nih.govrsc.org Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of isoxazoles. Sonication can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional heating. researchgate.net These green methodologies align with the principles of sustainable chemistry and offer promising avenues for the environmentally benign production of isoxazole-based compounds.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govasianpubs.org This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods. abap.co.in

In the context of isoxazole synthesis, microwave irradiation has been successfully employed to synthesize a variety of derivatives, including amino-substituted isoxazoles. tsijournals.commdpi.com For example, the synthesis of 3-amino-5-methyl isoxazole Schiff bases has been achieved in as little as 30 seconds under microwave irradiation, compared to several hours required for the conventional method. tsijournals.com The advantages of microwave-assisted synthesis include not only a significant reduction in reaction time but also often higher product yields and cleaner reaction profiles with fewer byproducts. abap.co.in This makes it a highly attractive method for the rapid and efficient synthesis of isoxazole libraries for drug discovery and other applications.

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a series of isoxazole derivatives.

| Compound | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

| 4a | 60 min | 64% | 10 min | 74% |

| 4b | 120 min | 56% | 12 min | 68% |

| 4c | 90 min | 63% | 13 min | 87% |

| 4d | 90 min | 58% | 12 min | 65% |

| 4e | 120 min | 60% | 10 min | 75% |

| Data adapted from a study on the synthesis of novel isoxazole derivatives. abap.co.in |

Transition metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic rings is no exception. In isoxazole synthesis, transition metals can be employed to catalyze cycloaddition reactions, which are powerful methods for forming the isoxazole ring in a controlled and efficient manner.

The most common transition metal-catalyzed approach to isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.gov While this reaction can proceed thermally, the use of transition metal catalysts, such as copper or ruthenium, can significantly improve the regioselectivity and efficiency of the reaction, often allowing it to proceed under milder conditions. Although transition-metal-free methods for the synthesis of 5-amino-1,2,3-triazoles have been developed, transition metal catalysis remains a valuable tool for the synthesis of other substituted azoles. rsc.org

For the synthesis of 3,4,5-trisubstituted isoxazoles, sequential [3+2] cycloaddition and silicon-based cross-coupling reactions have been developed. nih.gov This methodology allows for the rapid diversification of substituents at all three positions of the isoxazole ring, making it a valuable tool for creating libraries of isoxazole derivatives for biological screening. While direct transition metal-catalyzed cycloadditions for the synthesis of 3-aryl-5-aminoisoxazoles are less common, the principles of transition metal catalysis offer a promising area for future research and development in the synthesis of this important class of compounds.

Regioselective Functionalization Techniques

The regioselective synthesis of substituted isoxazoles is a critical challenge in heterocyclic chemistry, as conventional methods like the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine often yield mixtures of regioisomers. nih.gov To address this, several regioselective functionalization techniques have been developed to control the substitution pattern on the isoxazole ring, ensuring the desired placement of substituents as seen in 3-(4-(Methylthio)phenyl)isoxazol-5-amine.

One of the most powerful methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. mdpi.com The regioselectivity of this reaction is governed by steric and electronic effects, typically leading to 3,5-disubstituted isoxazoles. mdpi.com However, by using specific directing groups or intramolecular strategies, the formation of other isomers, such as 3,4-disubstituted isoxazoles, can be achieved. mdpi.comrsc.org For the synthesis of 3,5-disubstituted isoxazoles like the target compound, the reaction of a nitrile oxide (generated in situ from an oxime) with a terminal alkyne is a common and effective regioselective approach.

Another key strategy involves the cyclocondensation of β-enamino diketones with hydroxylamine. nih.gov The regiochemical outcome of this reaction can be precisely controlled by modulating the reaction conditions, such as the choice of solvent, the use of Lewis acids like BF₃, or the presence of a base like pyridine. nih.gov These variations allow for the selective synthesis of four of the six possible regioisomeric isoxazoles, providing a versatile toolkit for accessing specifically functionalized products. nih.gov

For the specific class of 5-aminoisoxazoles, a reliable and scalable method involves the reaction of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction is highly dependent on pH and temperature. organic-chemistry.org

Formation of 5-aminoisoxazoles : At a pH greater than 8 and elevated temperatures (e.g., 100 °C), hydroxylamine preferentially attacks the ketone carbonyl of the β-ketonitrile. Subsequent cyclization leads to the formation of the 5-aminoisoxazole regioisomer. organic-chemistry.org This is the key regioselective pathway for synthesizing the scaffold of 3-(4-(Methylthio)phenyl)isoxazol-5-amine.

Formation of 3-aminoisoxazoles : Conversely, at a pH between 7 and 8 and lower temperatures (≤45 °C), the nucleophilic attack of hydroxylamine occurs at the nitrile group, resulting in the formation of the 3-aminoisoxazole (B106053) isomer after acid-mediated cyclization. organic-chemistry.org

This pH- and temperature-controlled regioselectivity provides a robust method for preparing either 5-amino-3-alkyl/aryl or 3-amino-5-alkyl/aryl isoxazoles from the same β-ketonitrile precursor. organic-chemistry.org

Furthermore, direct functionalization of a pre-formed isoxazole ring can be challenging due to the potential for ring-opening under harsh acidic or basic conditions. mdpi.com Therefore, regioselective C-H functionalization often requires the use of transition metal catalysts (e.g., palladium) and directing groups to achieve site-selectivity. mdpi.commdpi.com An alternative approach for introducing functionality at the 5-position involves the aromatic nucleophilic substitution (SNAr) of a suitable leaving group, such as a nitro group. The synthesis of 5-nitroisoxazoles and their subsequent reaction with various nucleophiles offers a regioselective route to a wide array of 5-substituted isoxazole derivatives. mdpi.com

| Method | Key Precursors | Controlling Factors | Primary Product Type | Reference |

|---|---|---|---|---|

| Cyclocondensation | β-Ketonitrile + Hydroxylamine | pH > 8, High Temperature (~100 °C) | 5-Aminoisoxazole | organic-chemistry.org |

| Cyclocondensation | β-Ketonitrile + Hydroxylamine | 7 < pH < 8, Low Temperature (≤45 °C) | 3-Aminoisoxazole | organic-chemistry.org |

| Cyclocondensation | β-Enamino diketone + Hydroxylamine | Solvent, Lewis Acids (BF₃), Base (Pyridine) | Various Regioisomers (3,4-, 4,5-, 3,4,5-substituted) | nih.gov |

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | Steric/Electronic properties of substrates | 3,5-Disubstituted Isoxazole | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | 5-Nitroisoxazole + Nucleophile | Presence of electron-withdrawing group activating the nitro group as a leaving group | 5-Substituted Isoxazole | mdpi.com |

Derivatization Strategies from Key Intermediates of 3-(4-(Methylthio)phenyl)isoxazol-5-amine

The synthesis of 3-(4-(Methylthio)phenyl)isoxazol-5-amine and its derivatives relies on the strategic functionalization of key intermediates. The most direct intermediate is the isoxazole core itself, particularly the versatile 5-amino group, which serves as a handle for a wide range of chemical transformations.

A primary intermediate for the synthesis of the target compound is the corresponding chalcone, (2E)-1-(4-(methylthio)phenyl)-3-arylprop-2-en-1-one , derived from the Claisen-Schmidt condensation of 4-(methylthio)acetophenone with an appropriate aldehyde. These chalcones, containing an α,β-unsaturated carbonyl system, can be cyclized with hydroxylamine hydrochloride in an alkaline medium to form the 3,5-disubstituted isoxazole ring. nveo.orgnih.govnih.gov

Once the 3-(4-(methylthio)phenyl)isoxazol-5-amine core is synthesized, the 5-amino group is the principal site for derivatization. Reactions involving this amino group allow for the introduction of diverse functionalities, leading to the creation of libraries of related compounds. A notable transformation is the reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds. nih.govresearchgate.net The outcome of this reaction is highly chemoselective and depends on the reaction conditions:

N-H Insertion : In the presence of a rhodium catalyst, such as Rh₂(Oct)₄, the reaction proceeds via an N-H insertion mechanism. This yields α-amino acid derivatives of the N-isoxazole, providing a direct route to complex amino acid structures. nih.gov

Wolff Rearrangement : Under thermal conditions and in the absence of a metal catalyst, the α-diazocarbonyl compound undergoes a Wolff rearrangement. The resulting ketene (B1206846) is trapped by the 5-aminoisoxazole to form N-isoxazole amides as the exclusive products. nih.govresearchgate.net

This dual reactivity allows for selective access to two distinct classes of derivatives from the same set of starting materials, simply by changing the reaction conditions. nih.gov

Another derivatization strategy involves the modification of precursors before the isoxazole ring is formed. For instance, the 4-(methylthio)phenyl group can be synthesized from 4-fluoronitrobenzene through nucleophilic substitution with sodium thiomethoxide, followed by reduction of the nitro group. The resulting 4-(methylthio)aniline (B85588) can then be used in subsequent steps to build the isoxazole heterocycle.

Furthermore, the 5-amino group can undergo standard amine reactions, such as acylation, alkylation, and sulfonylation, to introduce a variety of substituents. It can also be converted into a diazonium salt for Sandmeyer-type reactions, although the stability of the isoxazole ring under such conditions must be considered. The derivatization of the 5-amino group is a key strategy in medicinal chemistry for modulating the physicochemical and biological properties of the molecule. nih.gov

| Intermediate | Reagent | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 5-Aminoisoxazole | α-Diazocarbonyl compound | Rh₂(Oct)₄ (catalyst) | α-Amino acid derivatives (via N-H Insertion) | nih.gov |

| 5-Aminoisoxazole | α-Diazocarbonyl compound | Thermal (no catalyst) | N-Isoxazole amides (via Wolff Rearrangement) | nih.govresearchgate.net |

| Chalcone Intermediate | Hydroxylamine hydrochloride | Alkaline medium | 3,5-Disubstituted Isoxazoline/Isoxazole | nveo.orgnih.gov |

| 5-Aminoisoxazole | Acyl chlorides / Anhydrides | Base (e.g., pyridine) | N-(Isoxazol-5-yl) amides | General Amine Chemistry |

Chemical Reactivity and Functionalization of 3 4 Methylthio Phenyl Isoxazol 5 Amine

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. Its aromatic character influences its reactivity. Electrophilic aromatic substitution on the isoxazole ring itself is known to favor the C4 position. reddit.com However, the ring can also be susceptible to nucleophilic attack, particularly at the C2 and C5 positions, due to the electronegativity of the heteroatoms. brainly.in

In some cases, the isoxazole ring can undergo ring-opening reactions. For instance, treatment with certain electrophilic fluorinating agents can lead to cleavage of the N-O bond, resulting in the formation of fluorinated carbonyl compounds. researchgate.net The stability of the isoxazole ring in 3-(4-(methylthio)phenyl)isoxazol-5-amine under various reaction conditions is a critical consideration in the design of synthetic strategies targeting other parts of the molecule.

Transformations Involving the 5-Amino Group

The 5-amino group is a key site for the functionalization of the molecule, acting as a potent nucleophile. This allows for a variety of reactions that can introduce new substituents and significantly alter the compound's properties.

The primary amino group at the 5-position can readily undergo acylation, alkylation, and arylation reactions. Acylation, the addition of an acyl group, can be achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base. acs.orgmdpi.com N-alkylation and N-acylation have been specifically reported for structurally similar 5-amino-3-(5-nitro-2-furyl)isoxazoles. acs.org

Alkylation introduces an alkyl group onto the amino function. Furthermore, the 5-aminoisoxazole moiety can participate in more complex reactions like the enantioselective aza-Friedel–Crafts reaction with isatin-derived N-Boc ketimines, catalyzed by a chiral phosphoric acid, to yield novel 3-isoxazole 3-amino-oxindoles. rsc.org

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Acylation | Acyl chloride/anhydride (B1165640) | N-acyl-5-aminoisoxazole |

| Alkylation | Alkyl halide | N-alkyl-5-aminoisoxazole |

| Aza-Friedel–Crafts | Isatin-derived N-Boc ketimines / Chiral phosphoric acid | 3-Isoxazole 3-amino-oxindoles |

The primary aromatic amino group of 3-(4-(methylthio)phenyl)isoxazol-5-amine can be converted to a diazonium salt through a process called diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org

The resulting diazonium salt is a versatile intermediate. organic-chemistry.org It can readily undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds (azo dyes). nih.gov This reaction is a cornerstone of dye chemistry and offers a straightforward method for extending the conjugation of the molecule and introducing a wide range of aryl substituents. nih.gov The general procedure involves the diazotization of the amine followed by the addition of the coupling component. unb.catarjomeplus.com

Modifications and Reactivity of the (Methylthio)phenyl Substituent

The 4-(methylthio)phenyl group provides additional sites for chemical modification, further enhancing the synthetic utility of the parent molecule.

The sulfur atom of the methylthio group is susceptible to oxidation. libretexts.org It can be selectively oxidized to a sulfoxide (B87167) and then further to a sulfone. acsgcipr.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the final oxidation state. researchgate.net

Common reagents for the oxidation of thioethers to sulfoxides include hydrogen peroxide, often in the presence of a catalyst. researchgate.netrsc.org For the further oxidation to the sulfone, stronger oxidizing agents or more forcing conditions may be required. nih.govorganic-chemistry.org Meta-chloroperoxybenzoic acid (m-CPBA) is a reagent known to convert methylthio groups to methylsulfonyl groups. organic-chemistry.org This modification from a thioether to a sulfoxide or sulfone dramatically alters the electronic properties of the phenyl ring, as both the sulfoxide and sulfone groups are strongly electron-withdrawing. nih.gov

| Transformation | Common Reagents | Product Functional Group |

|---|---|---|

| Thioether to Sulfoxide | Hydrogen Peroxide (H₂O₂), Eosin Y with O₂ thieme-connect.com | Sulfoxide |

| Thioether to Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA), Permanganate organic-chemistry.org | Sulfone |

The phenyl ring of the 3-(4-(methylthio)phenyl) substituent can undergo electrophilic aromatic substitution reactions. wikipedia.org The position of substitution is directed by the existing substituents: the isoxazole ring and the methylthio group. The isoxazole ring, when attached to a phenyl ring, can act as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl ring. rsc.org The methylthio group is generally considered an ortho, para-directing group.

Therefore, the outcome of an electrophilic substitution reaction, such as nitration or halogenation, will depend on the interplay of these directing effects and the reaction conditions. masterorganicchemistry.comlkouniv.ac.in Studies on the nitration of 3-methyl-5-phenylisoxazole (B94393) have shown that substitution occurs on the phenyl ring, yielding a mixture of meta and para-nitro isomers, indicating the directing influence of the isoxazole moiety. rsc.org

Ring Transformations of the Isoxazole Core

While the isoxazole ring is generally stable, its weak N-O bond serves as a latent functional group, enabling transformations into other heterocyclic structures under specific reaction conditions. For 5-aminoisoxazoles, the most documented and synthetically valuable transformations involve reactions that use the amino group and an adjacent ring carbon to build a new, fused ring system—a process known as ring annulation. This approach is more of an elaboration of the core rather than a complete breakdown and reassembly into a new monocyclic heterocycle.

One of the most significant transformations is the conversion into isoxazolo[5,4-d]pyrimidines . This is typically achieved by treating the 3-aryl-5-aminoisoxazole with reagents that provide the necessary carbon atoms to form the pyrimidine (B1678525) ring. For instance, cyclization of 5-aminoisoxazole-4-carboxamides with reagents like triethyl orthoformate in acetic anhydride leads to the formation of an isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold. mdpi.com This fused bicyclic system is a common core in molecules designed for various therapeutic targets. mdpi.comnih.govnih.gov

Another transformation involves a multi-component domino reaction. For example, 5-aminoisoxazoles can react with arylglyoxal monohydrates and indoles in an acidic medium. acs.org This process involves a sequence of reactions including a Knoevenagel-type condensation and an intramolecular nucleophilic attack by the amino group, ultimately leading to the formation of complex isoxazole-fused naphthyridine derivatives. acs.org

More fundamental transformations, such as the conversion of the isoxazole ring into a pyrazole (B372694), have also been reported, often catalyzed by transition metals like nickel. organic-chemistry.org These reactions proceed via cleavage of the N-O bond and subsequent rearrangement and cyclization with a nitrogen source.

The table below summarizes key ring transformations involving the 5-aminoisoxazole core.

Table 1: Ring Transformations of the 3-Aryl-5-aminoisoxazole Core

| Starting Core | Reagents/Conditions | Resulting Heterocyclic System | Reference(s) |

|---|---|---|---|

| 3-Aryl-5-aminoisoxazole-4-carboxamide | Triethyl orthoformate, Acetic Anhydride | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | mdpi.com |

| 3-Aryl-5-aminoisoxazole | Arylglyoxal monohydrate, Indole, Acetic Acid | Isoxazole-fused Naphthyridine | acs.org |

| Isoxazole Derivative | Nickel Catalyst | Pyrazole Derivative | organic-chemistry.org |

Synthesis of Hybrid Molecules Incorporating the 3-(4-(Methylthio)phenyl)isoxazol-5-amine Core

Molecular hybridization, a strategy in medicinal chemistry that combines two or more pharmacophores into a single molecule, is a powerful tool for developing new therapeutic agents. nih.gov The 3-(4-(methylthio)phenyl)isoxazol-5-amine scaffold is an excellent platform for creating such hybrid molecules due to the versatile reactivity of its 5-amino group. This group serves as a chemical handle for constructing more complex structures, particularly fused heterocycles.

A prominent application of this scaffold is in the synthesis of isoxazolo[5,4-d]pyrimidine-based hybrids . The synthesis begins with the construction of the fused isoxazolo[5,4-d]pyrimidine (B13100350) core from a 3-aryl-5-aminoisoxazole precursor, as described in the previous section. mdpi.comsemanticscholar.orgacs.org This core is then systematically functionalized. For example, the hydroxyl group of isoxazolo[5,4-d]pyrimidin-4-ols can be converted to a chloro derivative, which then serves as an electrophilic site for nucleophilic substitution with various amines, leading to a diverse library of N-substituted-3-phenylisoxazolo[5,4-d]pyrimidin-4-amine derivatives. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships.

The versatility of the 5-aminoisoxazole core is further demonstrated in the creation of complex, multi-ring hybrids through one-pot reactions. The domino reaction involving 5-aminoisoxazoles, arylglyoxals, and indoles directly yields intricate isoxazole-naphthyridine hybrids , effectively merging three distinct chemical moieties in a single synthetic operation. acs.org

Beyond fused systems, the isoxazole moiety can be tethered to other pharmacologically relevant structures. For instance, hybrid molecules connecting isoxazoles to quinones and amino acids have been developed through multi-step syntheses involving 1,3-dipolar cycloaddition reactions. nih.gov Similarly, isoxazole-triazole hybrids have been synthesized, linking two important five-membered heterocyclic rings to generate novel molecular architectures. mdpi.com While these examples may not start directly from a pre-formed 5-aminoisoxazole, they highlight the value of the isoxazole ring as a component in molecular hybridization.

The table below details examples of synthetic strategies used to create hybrid molecules based on the 3-aryl-5-aminoisoxazole core.

Table 2: Synthesis of Hybrid Molecules from 3-Aryl-5-aminoisoxazole Precursors

| Core Structure | Synthetic Strategy | Type of Hybrid Molecule | Reference(s) |

|---|---|---|---|

| 3-Aryl-5-aminoisoxazole | Ring annulation to form a pyrimidine ring, followed by nucleophilic substitution. | Isoxazolo[5,4-d]pyrimidine-amine hybrids | mdpi.comnih.gov |

| 3-Aryl-5-aminoisoxazole | Three-component domino reaction with arylglyoxal and indole. | Isoxazole-fused Naphthyridine hybrids | acs.org |

| Isoxazole Precursor (via cycloaddition) | Multi-step synthesis involving 1,3-dipolar cycloaddition and subsequent coupling. | Isoxazole-quinone-amino acid hybrids | nih.gov |

| Isoxazole Precursor (via cycloaddition) | Multi-step synthesis to link with a triazole moiety. | Isoxazole-triazole hybrids | mdpi.com |

Structure Activity Relationship Sar Studies of 3 4 Methylthio Phenyl Isoxazol 5 Amine and Its Analogs

Importance of the Isoxazole (B147169) Ring for Biological Activity

The isoxazole moiety is integral to the pharmacological profile of many therapeutic agents. nih.gov Its significance stems from its chemical properties and its ability to act as a versatile scaffold for diverse molecular architectures. The isoxazole ring is an electron-rich aromatic system, and the inherent weakness of its nitrogen-oxygen (N-O) bond can play a role in certain biological interactions and metabolic pathways. nih.gov

The rigid, planar structure of the isoxazole ring is crucial for orienting its substituents in a precise three-dimensional arrangement. This spatial positioning is fundamental for achieving optimal interactions with the binding sites of biological targets such as enzymes and receptors. mdpi.com The isoxazole nucleus is found in a variety of marketed drugs, demonstrating its broad therapeutic applicability, from anti-inflammatory and antimicrobial to anticancer agents. nih.govnih.gov Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, further solidifies its role as a critical component for establishing high-affinity binding to target proteins.

Role of the 5-Amino Group in Modulating Activity

The amino group at the C-5 position of the isoxazole ring is a key determinant of biological activity, primarily through its ability to form specific, directed interactions with target receptors.

The substitution pattern of the 5-amino group can dramatically influence binding affinity and selectivity. An unsubstituted primary amino group (-NH2) is often essential for potent activity, as it can function as a hydrogen bond donor. Modification of this group frequently leads to a significant reduction or complete loss of biological function.

A notable example is seen in a series of isoxazole-based cyclooxygenase-1 (COX-1) inhibitors. Research demonstrated that replacing a methyl group with a primary amino group at the 5-position enhanced both the inhibitory activity and selectivity for COX-1. nih.gov However, subsequent derivatization of this amino group, such as through N,N-dialkylation or N,N-diacetylation, resulted in compounds with little to no activity. nih.gov This finding strongly suggests that the hydrogen atoms of the primary amine are indispensable for binding to the COX-1 enzyme. This highlights the stringent steric and electronic requirements of the binding pocket, where the primary amine plays a critical anchoring role.

| Compound Analog | Substitution at Position 5 | Effect on COX-1 Activity |

|---|---|---|

| Analog 1 | -CH₃ (Methyl) | Baseline Activity |

| Analog 2 | -NH₂ (Primary Amine) | Improved Activity & Selectivity |

| Analog 3 | -N(Alkyl)₂ (Dialkyl Amine) | Low to No Activity |

| Analog 4 | -N(Acetyl)₂ (Diacetyl Amine) | Low to No Activity |

The primary contribution of the 5-amino group to ligand-receptor interactions is its function as a hydrogen bond donor. The two protons on the nitrogen atom can form strong hydrogen bonds with electronegative atoms (typically oxygen or nitrogen) on amino acid residues within a protein's binding site, such as the side chains of aspartate, glutamate, serine, or the backbone carbonyl oxygen.

These hydrogen bonds are highly directional and play a crucial role in:

Anchoring: Securely holding the ligand in the active site.

Orientation: Ensuring the ligand adopts the correct conformation for optimal interaction with other parts of the receptor.

Specificity: Contributing to the selective binding of the ligand to its intended target over other proteins.

The loss of activity observed when the amine is substituted (e.g., dialkylated) is direct evidence of the importance of this hydrogen-bonding capability. nih.gov Such substitutions remove the hydrogen bond-donating protons, thereby preventing the formation of these critical interactions and disrupting the binding of the molecule to its target.

Influence of the Phenyl Substituent at Position 3

The aryl group at the C-3 position of the isoxazole ring is another critical element for modulating biological activity. Its substituents can influence the molecule's properties through electronic and steric effects, with the position of the substituent on the phenyl ring being particularly important.

The electronic nature of substituents on the 3-phenyl ring can either increase or decrease the electron density of the aromatic system, which in turn affects how the molecule interacts with its biological target.

Electron-Withdrawing Groups (EWGs): Groups such as halogens (-F, -Cl), nitro (-NO2), or trifluoromethyl (-CF3) pull electron density away from the phenyl ring. In many cases, the presence of EWGs has been shown to enhance biological activity. For instance, SAR studies on 3-aryl-5-aryl-1,2,4-oxadiazoles, a related class of compounds, revealed that a 4-trifluoromethylphenyl group was a key component for inducing apoptosis in cancer cells. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) donate electron density to the phenyl ring. The effect of EDGs is highly target-dependent. In some series of compounds, such as certain benzoxazole (B165842) derivatives, a methoxy group at the 3-position of the phenyl ring was found to be generally more active than unsubstituted analogs. mdpi.com

Steric factors also play a significant role. The size and shape of the substituent can influence how the molecule fits into the binding pocket of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding, or they can promote binding by occupying a specific hydrophobic pocket within the active site. nih.gov

Substitution at the para- (4-) position of the 3-phenyl ring is a recurring theme in the SAR of many biologically active isoxazoles. This position often extends into a specific sub-pocket of the receptor's active site, making the nature of the substituent at this position a critical determinant of potency and selectivity.

For example, in a series of isoxazole-based JNK inhibitors, a 4-fluorophenyl group was found to be important for potency. nih.gov In studies of other antimicrobial isoxazoles, various substituents at the 4-position, including -Cl, -OCH3, and -CH3, all produced active compounds, indicating that this position is a key site for modification to tune activity. researchgate.net The specific group at the 4-position, such as the methylthio (-SCH3) group in the subject compound, can therefore be expected to make specific hydrophobic and electronic contributions to target binding.

| Parent Scaffold | Substituent at 4-Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Isoxazole | -F (Fluoro) | Potent JNK3 Inhibition | nih.gov |

| 1,2,4-Oxadiazole | -CF₃ (Trifluoromethyl) | Apoptosis Induction | nih.gov |

| Dihydroisoxazole | -OCH₃ (Methoxy) | Good Antimicrobial Activity | researchgate.net |

| Dihydroisoxazole | -Cl (Chloro) | Good Antimicrobial Activity | researchgate.net |

| Dihydroisoxazole | -CH₃ (Methyl) | Good Antimicrobial Activity | researchgate.net |

Significance of the Methylthio Moiety

The methylthio moiety (–SCH3) at the para-position of the phenyl ring in 3-(4-(methylthio)phenyl)isoxazol-5-amine is a critical determinant of its physicochemical properties and, consequently, its biological activity. The sulfur atom, with its unique characteristics, and its oxidation state can significantly influence the molecule's interaction with biological targets.

Contribution of Sulfur-Containing Groups to Biological Efficacy

Sulfur-containing functional groups are prevalent in a wide array of pharmacologically active compounds and natural products. nih.gov Their importance in medicinal chemistry stems from the diverse roles they can play in molecular interactions and metabolic processes. nih.govresearchgate.net The sulfur atom in a thioether, such as the methylthio group, possesses a larger atomic radius and is less electronegative than oxygen, which imparts distinct chemical properties. researchgate.net

In the context of isoxazole derivatives, the inclusion of a thiophenyl moiety has been shown to result in significant biological activity. nih.gov For instance, studies on various 3-substituted 5-methylthio-isoxazoles have demonstrated their potential as anthelmintic agents. nih.gov The presence of the methylthio group is often associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netmdpi.com The lipophilicity imparted by the methylthio group can also play a crucial role in the compound's ability to cross biological membranes and reach its target.

Impact of Methylthio Oxidation State on SAR

The sulfur atom of the methylthio group can exist in different oxidation states, primarily as a sulfoxide (B87167) (–SOCH3) and a sulfone (–SO2CH3). This oxidation can occur metabolically in vivo or be achieved through synthetic chemistry. organic-chemistry.org The oxidation state of the sulfur atom has a profound impact on the electronic and steric properties of the molecule, which in turn significantly alters its structure-activity relationship (SAR).

The oxidation of a thioether to a sulfoxide introduces a chiral center at the sulfur atom and increases the polarity of the molecule. The sulfone group is even more polar and can act as a strong hydrogen bond acceptor. namiki-s.co.jpresearchgate.net These changes in polarity can affect a compound's solubility, membrane permeability, and binding affinity for its biological target. namiki-s.co.jp

For example, the oxidation of a methylthio group to a methylsulfonyl group has been utilized in the design of various bioactive molecules to modulate their properties. organic-chemistry.org The sulfone moiety is metabolically stable and can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. researchgate.net In a series of 4-methylthio-1,3-oxazoles, the methylthio group was oxidized to the corresponding 4-methylsulfonyl derivatives, highlighting the chemical accessibility of this transformation. organic-chemistry.org While specific SAR studies on the oxidized forms of 3-(4-(methylthio)phenyl)isoxazol-5-amine are not extensively documented in the reviewed literature, it can be inferred that converting the methylthio group to a sulfoxide or sulfone would drastically alter its biological activity profile. This modification would provide a valuable strategy for lead optimization, potentially improving potency, selectivity, or pharmacokinetic properties.

Conformational Analysis and Flexibility in SAR

The core of the molecule consists of a phenyl ring linked to an isoxazole ring. X-ray crystallography studies of similar 5-phenylisoxazole (B86612) derivatives have shown that the phenyl and isoxazole rings tend to be nearly coplanar. nih.gov This planarity suggests a degree of rigidity in the core structure. However, the single bond connecting the phenyl and isoxazole rings allows for some degree of rotational freedom.

The flexibility of molecules with linked phenyl rings can be significant, allowing them to adopt different conformations in solution or when binding to a receptor. scispace.com The torsional angle between the phenyl and isoxazole rings is a key conformational parameter. The energetic barrier to rotation around this bond will influence the equilibrium between different conformations. The presence of substituents on either ring can affect this rotational barrier and favor certain conformations.

The methylthio group at the para-position of the phenyl ring and the amine group at the 5-position of the isoxazole ring also contribute to the molecule's conformational landscape. The orientation of the methyl group of the thioether and the lone pair of electrons on the amine nitrogen can influence intermolecular interactions. Understanding the preferred conformations and the energy required for conformational changes is crucial for designing analogs with improved binding affinity. Computational modeling and experimental techniques such as NMR spectroscopy can provide valuable insights into the conformational preferences of these molecules. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of isoxazole derivatives and for designing new, more potent analogs. rsc.orgresearchgate.net

QSAR studies on various isoxazole derivatives have been conducted to elucidate the structural requirements for their biological activities, including antibacterial and anticancer effects. nih.govrsc.org These studies typically involve aligning a set of molecules with known activities and calculating various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net The resulting QSAR models can be visualized as 3D contour maps, which highlight the regions around the molecule where specific properties are favorable or unfavorable for activity.

For instance, a 3D-QSAR study on a series of benzoxazole derivatives with anticancer activity revealed the importance of steric and electrostatic fields for their inhibitory effects. rsc.org Similarly, QSAR studies on coumarin-isoxazole sulfonamide hybrids as antibacterial agents have helped in identifying key descriptors that correlate with their activity. nih.gov

The following interactive table presents hypothetical data from a QSAR study on a series of 3-phenylisoxazole (B85705) derivatives, illustrating the relationship between molecular descriptors and biological activity.

| Compound | R-group at Phenyl para-position | LogP (Lipophilicity) | Molecular Weight (g/mol) | Predicted pIC50 | Experimental pIC50 |

|---|---|---|---|---|---|

| 1 | -H | 2.5 | 200.2 | 5.8 | 5.7 |

| 2 | -CH3 | 3.0 | 214.2 | 6.2 | 6.1 |

| 3 | -OCH3 | 2.7 | 230.2 | 6.5 | 6.4 |

| 4 | -Cl | 3.2 | 234.7 | 6.8 | 6.9 |

| 5 | -SCH3 | 3.4 | 246.3 | 7.1 | 7.0 |

| 6 | -SOCH3 | 2.1 | 262.3 | 6.3 | 6.2 |

| 7 | -SO2CH3 | 1.8 | 278.3 | 6.0 | 5.9 |

By applying QSAR modeling to 3-(4-(methylthio)phenyl)isoxazol-5-amine and its analogs, researchers can gain valuable insights into the structural features that govern their biological activity, thereby guiding the rational design of more effective therapeutic agents.

Preclinical Biological Activity and Potential Therapeutic Areas

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

In vitro Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

No specific data is available for 3-(4-(methylthio)phenyl)isoxazol-5-amine.

In vitro Efficacy Against Fungal Pathogens

No specific data is available for 3-(4-(methylthio)phenyl)isoxazol-5-amine.

Antiviral Activity Studies

No specific data is available for 3-(4-(methylthio)phenyl)isoxazol-5-amine.

Anticancer Activity Studies

In vitro Cytotoxicity against Cancer Cell Lines

No specific data is available for 3-(4-(methylthio)phenyl)isoxazol-5-amine.

Antiproliferative Mechanisms in Cell Models

No specific data is available for 3-(4-(methylthio)phenyl)isoxazol-5-amine.

Anti-inflammatory Properties

In vitro Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes are key targets in the development of anti-inflammatory drugs. mdpi.comsemanticscholar.orgnih.gov The two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation and pain. mdpi.comnih.gov In vitro assays are commonly used to determine a compound's inhibitory activity against these enzymes, typically reported as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). semanticscholar.orgnih.gov A comprehensive search for studies evaluating 3-(4-(Methylthio)phenyl)isoxazol-5-amine as an inhibitor of COX-1 or COX-2 enzymes did not yield any specific data. While numerous isoxazole (B147169) derivatives have been synthesized and tested for their COX inhibitory potential, with some showing significant and selective activity against COX-2, no such results are available for 3-(4-(Methylthio)phenyl)isoxazol-5-amine. nih.govaalto.fi

Modulation of Inflammatory Mediators in Cell Models

Beyond direct enzyme inhibition, anti-inflammatory compounds are often assessed for their ability to modulate the production of various inflammatory mediators in cellular models. These mediators include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO). nih.govnih.govnih.govresearchgate.net Lipopolysaccharide (LPS)-stimulated macrophage cell lines are a common in vitro model for these investigations. nih.govresearchgate.net Despite the established role of other isoxazole compounds in modulating these pathways, no published studies were found that specifically report on the effects of 3-(4-(Methylthio)phenyl)isoxazol-5-amine on the production of TNF-α, IL-6, NO, or other inflammatory signaling molecules in any cell-based assay. nih.govnih.gov

Immunomodulatory Effects

Immunosuppressive Activities in in vitro Models

The immunomodulatory potential of a compound can be assessed through its effects on immune cell functions, such as lymphocyte proliferation. nih.gov In vitro models, like the phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), are standard assays to screen for immunosuppressive activity. nih.govnih.gov Several derivatives of 5-amino-isoxazole have demonstrated immunosuppressive properties in such models. nih.gov However, a diligent search of scientific databases and literature found no evidence of 3-(4-(Methylthio)phenyl)isoxazol-5-amine being evaluated for its potential immunosuppressive effects on lymphocyte proliferation or any other in vitro model of immune function.

Immunostimulatory Properties

Conversely, some chemical agents can enhance immune responses, an effect known as immunostimulation. nih.gov Certain isoxazole derivatives have been reported to possess immunostimulatory activity. nih.gov There is currently no available data from in vitro studies to suggest or confirm any immunostimulatory properties for 3-(4-(Methylthio)phenyl)isoxazol-5-amine.

Other Noteworthy Biological Activities (e.g., Antioxidant, Neuroprotective, Analgesic)

Antioxidant Activity

The antioxidant potential of chemical compounds is frequently evaluated using cell-free assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.commdpi.comnih.gov These tests measure the capacity of a compound to neutralize free radicals. No studies reporting the antioxidant activity of 3-(4-(Methylthio)phenyl)isoxazol-5-amine, based on DPPH, ABTS, or any other relevant assay, could be identified in the reviewed literature.

Neuroprotective Effects

Neuroprotection refers to the ability of a compound to prevent or slow down neuronal cell death. nih.gov In vitro models of neurodegeneration, such as neuronal cell lines exposed to toxins like 6-hydroxydopamine (6-OHDA) or glutamate, are used to screen for neuroprotective effects. nih.govnih.gov While various heterocyclic compounds are being explored for their potential in treating neurodegenerative diseases, there is no published research available that investigates the neuroprotective activity of 3-(4-(Methylthio)phenyl)isoxazol-5-amine in any in vitro model.

Analgesic Activity

The pain-relieving properties of new chemical entities are often initially assessed in animal models using tests such as the acetic acid-induced writhing test or the hot-plate test. scispace.comscholarsresearchlibrary.comuobasrah.edu.iq These models help to identify centrally or peripherally acting analgesics. A review of the literature did not uncover any studies that have assessed the analgesic potential of 3-(4-(Methylthio)phenyl)isoxazol-5-amine.

In vivo (Non-human) Preclinical Studies for Efficacy Assessment

Extensive searches of scientific literature and databases did not yield any specific in vivo preclinical efficacy studies for the compound 3-(4-(Methylthio)phenyl)isoxazol-5-amine. While the broader class of isoxazole derivatives has been investigated in various non-human preclinical models for a range of biological activities, no data was found pertaining to the efficacy of this particular molecule in any therapeutic area.

Mechanistic Investigations of Biological Action

Identification of Molecular Targets and Ligand-Target Interactions

While direct molecular targets for 3-(4-(methylthio)phenyl)isoxazol-5-amine are not extensively documented in publicly available research, the broader class of isoxazole (B147169) derivatives has been shown to interact with a variety of biological targets. Structurally similar compounds often exhibit analogous binding patterns, providing valuable insights into potential mechanisms of action.

One area of investigation for isoxazole-containing molecules is their interaction with receptors in the central nervous system. For instance, certain isoxazole derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission. mdpi.com The ability of the isoxazole scaffold to fit into the ligand-binding domains of these receptors suggests that 3-(4-(methylthio)phenyl)isoxazol-5-amine might also exhibit affinity for such targets. The methylthiophenyl group could further influence binding affinity and selectivity through hydrophobic and electronic interactions within the receptor pocket. mdpi.com

Enzyme Inhibition Profiles (e.g., COX, Acetylcholinesterase, Aminopeptidase)

The inhibitory activity of isoxazole derivatives against various enzymes is a well-established area of study. The structural features of 3-(4-(methylthio)phenyl)isoxazol-5-amine suggest its potential as an enzyme inhibitor.

Cyclooxygenase (COX) Inhibition: Numerous isoxazole-containing compounds have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The diarylisoxazole structure, present in some selective COX-2 inhibitors, shares similarities with the subject compound. The 4-(methylthio)phenyl group could play a role in positioning the molecule within the active site of COX enzymes, potentially leading to inhibitory activity.

Acetylcholinesterase (AChE) Inhibition: While direct studies on 3-(4-(methylthio)phenyl)isoxazol-5-amine are lacking, other heterocyclic compounds have been explored as acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases. The nitrogen and oxygen atoms in the isoxazole ring, along with the amine group, could potentially interact with key residues in the active site of AChE.

Aminopeptidase Inhibition: Certain pyrazole (B372694) derivatives have demonstrated inhibitory activity against amine oxidases. nih.gov Given the structural similarities between isoxazoles and pyrazoles, it is plausible that 3-(4-(methylthio)phenyl)isoxazol-5-amine could exhibit inhibitory effects on aminopeptidases or related enzymes, although this remains to be experimentally verified.

| Enzyme Class | Potential for Inhibition by Isoxazole Derivatives |

| Cyclooxygenase (COX) | High |

| Acetylcholinesterase (AChE) | Moderate |

| Aminopeptidase | Low to Moderate |

Receptor Binding Studies

Elucidating the receptor binding profile of 3-(4-(methylthio)phenyl)isoxazol-5-amine is essential for understanding its pharmacological effects. Based on the activity of related compounds, AMPA receptors represent a potential target. mdpi.com Radioligand binding assays would be instrumental in determining the affinity (Kd or Ki values) of the compound for various receptor subtypes. Such studies would reveal whether the compound acts as an agonist, antagonist, or allosteric modulator. The unique substitution pattern on the phenyl ring is expected to play a significant role in defining its receptor binding specificity. mdpi.com

Modulation of Cellular Pathways (e.g., Apoptosis, Inflammatory Signaling)

The interaction of 3-(4-(methylthio)phenyl)isoxazol-5-amine with its molecular targets can trigger a cascade of downstream events, leading to the modulation of various cellular pathways.

Inflammatory Signaling: Given the potential for COX inhibition, this compound may modulate inflammatory signaling pathways. Inhibition of COX enzymes would lead to a reduction in prostaglandin (B15479496) synthesis, thereby attenuating the inflammatory response. Furthermore, studies on other isoxazole derivatives have shown that they can suppress the production of pro-inflammatory cytokines, suggesting a broader anti-inflammatory profile. nih.gov

Apoptosis: The isoxazole nucleus is a common feature in compounds designed as potential anticancer agents. While the direct effects of 3-(4-(methylthio)phenyl)isoxazol-5-amine on apoptosis have not been reported, its structural analogs warrant investigation in this area.

Specificity and Selectivity in Biological Interactions

The specificity and selectivity of a compound for its biological target are critical determinants of its therapeutic potential and safety profile. For 3-(4-(methylthio)phenyl)isoxazol-5-amine, achieving selectivity for a particular enzyme isoform (e.g., COX-2 over COX-1) or receptor subtype would be highly desirable. The methylthio group at the para position of the phenyl ring is a key structural feature that can influence this selectivity. Alterations to this group could be explored in structure-activity relationship (SAR) studies to optimize the selectivity profile. Future research should focus on comprehensive screening against a panel of related receptors and enzymes to fully characterize its specificity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations, providing a balance between accuracy and computational cost. asianpubs.org

Density Functional Theory (DFT): DFT calculations for 3-(4-(methylthio)phenyl)isoxazol-5-amine would be performed to determine its optimized molecular geometry, vibrational frequencies, and electronic structure. nih.gov These calculations help in understanding the molecule's stability and intrinsic properties. The molecular electrostatic potential (MEP) map, another output of DFT studies, illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov For this compound, the electron-rich regions (negative potential) would likely be concentrated around the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amine group, while electron-deficient regions (positive potential) would be associated with the hydrogen atoms. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). asianpubs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and polarizability. nih.gov Analysis of the FMOs for 3-(4-(methylthio)phenyl)isoxazol-5-amine would reveal the regions of the molecule most involved in chemical reactions and charge transfer interactions. asianpubs.org From these energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 1: Hypothetical Quantum Chemical Parameters for 3-(4-(Methylthio)phenyl)isoxazol-5-amine Calculated via DFT

| Parameter | Value (eV) | Significance |

| EHOMO | -5.85 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.42 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.43 | ELUMO - EHOMO; a smaller gap implies higher chemical reactivity. nih.gov |

| Ionization Potential (I) | 5.85 | -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 1.42 | -ELUMO; energy released when an electron is added. |

| Global Hardness (η) | 2.215 | (I-A)/2; measures resistance to change in electron distribution. |

| Global Softness (S) | 0.225 | 1/(2η); reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | 3.635 | (I+A)/2; measures the power to attract electrons. |

| Electrophilicity Index (ω) | 2.98 | χ²/ (2η); measures the propensity to accept electrons. |

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.org This method is instrumental in identifying potential biological targets for 3-(4-(methylthio)phenyl)isoxazol-5-amine and elucidating its binding mode at the molecular level. nih.gov The process involves placing the ligand into the binding site of a protein and calculating a docking score, which estimates the binding affinity. researchgate.net

For 3-(4-(methylthio)phenyl)isoxazol-5-amine, docking studies would be conducted against a library of known drug targets, such as kinases, cyclooxygenases (COX), or other enzymes, to predict its most likely mechanism of action. nih.govmdpi.com Once a potential target is identified, detailed analysis of the docking pose can reveal key intermolecular interactions, including:

Hydrogen Bonds: The amine group (-NH2) and the isoxazole ring's nitrogen and oxygen atoms are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl and methylthio groups can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The aromatic phenyl ring can engage in pi-pi stacking or pi-cation interactions with corresponding residues of the target protein.

These interactions are crucial for the stability of the ligand-protein complex and provide a rationale for the compound's potential biological activity. dntb.gov.ua

Table 2: Illustrative Molecular Docking Results for 3-(4-(Methylthio)phenyl)isoxazol-5-amine with a Hypothetical Protein Kinase Target

| Parameter | Result | Details |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | A lower energy value indicates a more favorable binding interaction. researchgate.net |

| Hydrogen Bonds | 2 | Amine (-NH2) group with ASP 150; Isoxazole nitrogen with SER 98. |

| Hydrophobic Interactions | 4 | Phenyl ring with LEU 45, VAL 78; Methylthio (-SCH3) group with ILE 145, ALA 50. |

| Pi-Pi Stacking | 1 | Phenyl ring with PHE 148. |

| Key Interacting Residues | ASP 150, SER 98, LEU 45, VAL 78, PHE 148 | Amino acids within the protein's active site that form critical bonds with the ligand. |

Molecular Dynamics Simulations to Explore Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the stability and conformational changes of the complex over time. researchgate.net An MD simulation calculates the motion of every atom in the system, providing insights into the flexibility of both the ligand and the protein. nih.gov

For the 3-(4-(methylthio)phenyl)isoxazol-5-amine-protein complex predicted by docking, an MD simulation would be performed to assess its stability. researchgate.net Key analyses include calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to monitor conformational stability. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify flexible regions of the protein upon ligand binding. The persistence of key interactions, such as hydrogen bonds, observed in docking can also be monitored throughout the simulation to confirm their importance. researchgate.net

Table 3: Representative Output from a Molecular Dynamics Simulation

| Analysis Metric | Result | Interpretation |

| Ligand RMSD | Stable fluctuation around 1.5 Å | The ligand maintains a stable binding pose within the protein's active site. |

| Protein Backbone RMSD | Plateaued at 2.0 Å after 20 ns | The overall protein structure reaches equilibrium and remains stable with the ligand bound. |

| Hydrogen Bond Occupancy | Amine-ASP 150 bond present >85% of simulation time | Confirms the stability and significance of this key hydrogen bond predicted by docking. |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological activity. rsc.org A pharmacophore model can be generated based on the structure of an active ligand like 3-(4-(methylthio)phenyl)isoxazol-5-amine or the ligand-binding site of a target protein. mdpi.com

This model then serves as a 3D query for virtual screening of large chemical databases. The goal is to identify other structurally diverse compounds that match the pharmacophore and are therefore likely to have similar biological activity. researchgate.net This approach is a highly efficient method for discovering novel hit compounds for a particular target. rsc.org The key pharmacophoric features of 3-(4-(methylthio)phenyl)isoxazol-5-amine would likely include an aromatic ring, a hydrogen bond donor (amine group), and hydrogen bond acceptors (isoxazole N and O atoms).

Table 4: Potential Pharmacophoric Features of 3-(4-(Methylthio)phenyl)isoxazol-5-amine

| Feature | Type | Location |

| Feature 1 | Aromatic Ring (AR) | Phenyl group |

| Feature 2 | Hydrogen Bond Donor (HBD) | Amine (-NH2) group |

| Feature 3 | Hydrogen Bond Acceptor (HBA) | Isoxazole ring nitrogen |

| Feature 4 | Hydrogen Bond Acceptor (HBA) | Isoxazole ring oxygen |

| Feature 5 | Hydrophobic (HY) | Methylthio (-SCH3) group |

In Silico Assessment of Biological Properties (e.g., ADME prediction, drug-likeness rules)

Before extensive synthesis and testing, it is crucial to assess the potential of a compound to become a drug. In silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties and evaluate "drug-likeness" based on established empirical rules. nih.govrsc.org

For 3-(4-(methylthio)phenyl)isoxazol-5-amine, computational models would be used to predict key physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and solubility. derpharmachemica.com These parameters are critical for predicting oral bioavailability and cell membrane permeability.